tamoxifen N-oxide

Tissue Distribution Breast Cancer Pharmacokinetics

Tamoxifen N-oxide is the definitive reference standard for quantifying the N-oxide metabolic pathway—formed exclusively by flavin-containing monooxygenases and distinct from CYP-mediated metabolites. Unlike tamoxifen or 4-OH-tamoxifen, this compound exhibits minimal tumor accumulation and serves as an essential calibrator for ANDA submissions, pharmacokinetic bridging studies, and FMO activity probing. Choose this standard for unmatched specificity in method validation and quality control.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
CAS No. 75504-34-6
Cat. No. B019486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametamoxifen N-oxide
CAS75504-34-6
Synonyms(Z)-2-[4-(1,2-Diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine N-Oxide; 
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25-
InChIKeyYAASNACECBQAFW-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tamoxifen N-oxide CAS 75504-34-6: A Critical Metabolite Standard for Selective Estrogen Receptor Modulator Research and Analytical Reference


Tamoxifen N-oxide (CAS 75504-34-6, molecular weight 387.51 g/mol, purity typically ≥98%) is a tertiary amine oxide metabolite generated via N-oxidation of the antiestrogenic drug tamoxifen [1]. It is produced endogenously in mammals through the action of flavin-containing monooxygenases (FMO) [2] and can undergo retro-reduction back to the parent drug by cytochrome P450 isoforms and hemoglobin [3][4]. As a defined reference standard, it is essential for analytical method validation, pharmacokinetic monitoring, and quality control of tamoxifen citrate pharmaceutical formulations [5].

Tamoxifen N-oxide CAS 75504-34-6: Why Structural Analogs Cannot Substitute for This Specific Metabolite in Quantitative Bioanalysis and Mechanistic Studies


Tamoxifen N-oxide cannot be replaced by the parent drug tamoxifen, nor by the active hydroxylated metabolites 4-hydroxytamoxifen (4-OH-Tam) or 4-hydroxy-N-desmethyltamoxifen (endoxifen), due to fundamentally divergent physicochemical and biological properties. Unlike tamoxifen and its active metabolites, which exhibit high estrogen receptor binding affinity and substantial accumulation in breast tumor tissue (tumor-to-serum ratios of 5–10), tamoxifen N-oxide demonstrates a distinct tissue distribution profile with minimal tumor accumulation [1][2]. Furthermore, its formation is catalyzed exclusively by flavin-containing monooxygenases (FMOs) rather than cytochrome P450 enzymes, and it exists in a reversible redox equilibrium with tamoxifen, a property unique among tamoxifen metabolites [3][4]. These differences preclude the use of structurally similar compounds as analytical surrogates, internal standards, or mechanistic probes in studies requiring precise quantification or functional interrogation of the N-oxide pathway.

Quantitative Differentiation of Tamoxifen N-oxide CAS 75504-34-6: Comparative Evidence for Analytical Reference Standard Selection


Differential Tumor Tissue Accumulation: Tamoxifen N-oxide vs. 4-Hydroxytamoxifen and Endoxifen

In a clinical trial of 115 breast cancer patients receiving 1, 5, or 20 mg/day tamoxifen for 4 weeks, tamoxifen N-oxide (tamNox) exhibited a fundamentally different tissue distribution profile compared to the active metabolites 4-hydroxytamoxifen (4OHtam) and 4-hydroxy-N-desmethyltamoxifen (endoxifen). While tamoxifen and its active metabolites accumulated in breast tumor tissue at concentrations 5–10 times higher than serum levels, tamNox concentrations in tumor tissue did not show this enrichment and deviated from the serum-correlated pattern observed for all other measured metabolites [1].

Tissue Distribution Breast Cancer Pharmacokinetics

Unique Metabolic Interconversion: Tamoxifen N-oxide as a Reversible Reservoir of Parent Drug

Tamoxifen N-oxide undergoes facile enzymatic reduction back to tamoxifen, a property not shared by other major tamoxifen metabolites. In rat and human liver microsomes supplemented with NADPH, tamoxifen N-oxide was readily reduced to tamoxifen. The extent of this reduction was dramatically enhanced when incubations were supplemented with the FMO inhibitor methimazole [1]. This bidirectional interconversion establishes tamoxifen N-oxide as a potential in vivo reservoir of the parent drug, whereas 4-hydroxytamoxifen and N-desmethyltamoxifen are terminal metabolites with no significant retro-conversion pathway.

Drug Metabolism Pharmacokinetics Enzymatic Reduction

Analytical Method Differentiation: Distinct Lower Limit of Quantification (LLOQ) and Validation Ranges for Tamoxifen N-oxide vs. Active Metabolites

In validated LC-MS/MS and UPLC-MS/MS methods for simultaneous quantification of tamoxifen metabolites, tamoxifen N-oxide consistently exhibits a higher lower limit of quantification (LLOQ) and a different linear dynamic range compared to the active hydroxylated metabolites. In the Gjerde et al. (2005) method, the LLOQ for tamoxifen N-oxide (tamNox) was 1.0 ng/mL, whereas 4-OH-tamoxifen achieved an LLOQ of 0.25 ng/mL, a 4-fold difference in sensitivity [1]. Similarly, Antunes et al. (2014) established a validation range of 12.5–300 ng/mL for tamoxifen N-oxide and N-desmethyltamoxifen, while 4-hydroxytamoxifen and endoxifen isomers were validated over a lower range of 0.5–125 ng/mL [2].

LC-MS/MS Method Validation Quantitative Bioanalysis

Species-Specific Metabolic Dominance: Tamoxifen N-oxide as the Predominant Metabolite in Mouse Liver Microsomes

Comparative metabolism studies in liver microsomes from female rat, mouse, and human reveal that tamoxifen N-oxide formation is species-dependent. In mouse liver microsomes, tamoxifen N-oxide clearly predominated as the major metabolite, whereas in rat and human, 4-hydroxytamoxifen, 4′-hydroxytamoxifen, and N-desmethyltamoxifen were the principal products [1]. Quantitatively, mouse microsomes produced all four major metabolites in much larger amounts and with faster rates of formation compared to rat and human, with tamoxifen N-oxide representing the largest fraction. Additionally, polar metabolites such as 4-hydroxytamoxifen N-oxide and 3,4-dihydroxytamoxifen, undetectable in rat and human, were formed in significant amounts only in mouse microsomes [1].

Interspecies Metabolism Preclinical Toxicology Liver Microsomes

Enzymatic Synthesis Specificity: Exclusive FMO-Mediated N-Oxidation Confirmed by Purified Enzyme and Inhibitor Studies

The formation of tamoxifen N-oxide is catalyzed exclusively by flavin-containing monooxygenases (FMOs), not by cytochrome P450 enzymes. This was demonstrated through multiple orthogonal approaches: (1) purified mouse liver microsomal FMO converted tamoxifen solely into the N-oxide, with no detectable N-desmethyl or 4-hydroxy derivatives [1]; (2) antibodies to NADPH-P-450 reductase inhibited N-demethylation and 4-hydroxylation but had no effect on N-oxidation [1]; (3) mild heat treatment and low concentrations of methimazole (an FMO inhibitor) selectively inhibited N-oxide accumulation in rat liver microsomes without affecting other pathways [1]. In contrast, 4-hydroxytamoxifen and N-desmethyltamoxifen formation is primarily CYP-mediated and sensitive to CYP inhibitors.

Flavin-Containing Monooxygenase Enzyme Specificity Metabolic Pathway

Validated Application Scenarios for Tamoxifen N-oxide CAS 75504-34-6: Evidence-Based Use Cases in Pharmaceutical Development and Clinical Research


Analytical Reference Standard for LC-MS/MS Method Development and Validation in Pharmacokinetic Studies

Tamoxifen N-oxide serves as an essential analytical reference standard for the development and validation of LC-MS/MS and UPLC-MS/MS methods quantifying tamoxifen and its phase I metabolites in clinical pharmacokinetic studies. Validated methods using this compound as a calibration standard achieve lower limits of quantification of 1.0 ng/mL in human serum [1] and operate over linear dynamic ranges of 12.5–300 ng/mL in human plasma . The compound is critical for establishing separate calibration curves distinct from those required for 4-OH-tamoxifen and endoxifen, which exhibit different sensitivity and validation range requirements (0.25–0.5 ng/mL LLOQ, 0.5–125 ng/mL range) [1].

Reference Material for ANDA Submission and Pharmaceutical Quality Control of Tamoxifen Citrate Drug Products

As a defined impurity and metabolite, tamoxifen N-oxide is utilized as a reference standard for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) during commercial production of tamoxifen citrate formulations [1]. Regulatory-compliant analytical data packages, including Certificates of Analysis (CoA) documenting purity (typically ≥95–98%), identity by NMR and IR, and chromatographic purity by HPLC, support method validation and stability studies . The compound is supplied under ISO 17034 accreditation for use as an analytical standard in pharmaceutical quality analysis [2].

Mechanistic Probe for FMO Activity and Tamoxifen Metabolic Reservoir Studies

Tamoxifen N-oxide is a specific probe for flavin-containing monooxygenase (FMO) activity in vitro and in vivo, as its formation is exclusively FMO-mediated and insensitive to CYP inhibitors or anti-P-450 reductase antibodies [1]. Furthermore, its facile reduction back to tamoxifen by liver microsomes in the presence of NADPH [1] and by MCF-7 breast cancer cells supports its investigation as a potential in vivo storage form of tamoxifen. This bidirectional interconversion makes it a unique tool for studying tamoxifen pharmacokinetic cycling and reservoir effects.

Species-Specific Metabolism Reference for Preclinical Toxicology Model Selection

Given that tamoxifen N-oxide is the predominant metabolite in mouse liver microsomes but a minor component in human and rat microsomes [1], this compound serves as a critical reference standard for assessing the translational relevance of preclinical models. Researchers evaluating tamoxifen metabolism in rodent models must account for the species divergence in N-oxide formation, which is significantly higher in mouse than in human, to avoid misinterpreting metabolic pathway contributions and to accurately extrapolate pharmacokinetic and toxicological findings to clinical populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for tamoxifen N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.